molecular formula C10H15N3O B2791140 1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-3-methylidenepiperidine CAS No. 2034551-07-8

1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-3-methylidenepiperidine

Cat. No.: B2791140
CAS No.: 2034551-07-8
M. Wt: 193.25
InChI Key: YBSNACNKORRKBJ-UHFFFAOYSA-N
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Description

1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-3-methylidenepiperidine (CAS 2034551-07-8) is a high-value heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This molecule features a unique hybrid structure combining a 5-methyl-1,2,4-oxadiazole ring and a 3-methylidenepiperidine moiety. The 1,2,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, renowned for its bioisosteric properties, serving as a stable equivalent for ester and amide functional groups, which enhances metabolic stability in potential therapeutic agents . This compound is primarily utilized in scientific research for investigating new therapeutic agents. Its structure is associated with a broad spectrum of biological activities, with particular promise in anticancer research . Derivatives containing the 1,2,4-oxadiazole core have demonstrated significant potential to inhibit the growth of various human cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and DU-145 (prostate cancer), through mechanisms such as apoptosis induction and cell cycle arrest . Furthermore, the compound is a key subject in antimicrobial studies , where its structural framework is evaluated for activity against a range of bacterial and fungal pathogens, potentially through the disruption of microbial cell membranes or inhibition of essential metabolic pathways . The mechanism of action is multifaceted and may involve the inhibition of key enzymes critical for cell proliferation and survival, modulation of various receptors, and interaction with biological targets like enzymes or receptors to modulate their activity . The presence of both the oxadiazole ring and the methylenepiperidine moiety imparts distinct chemical reactivity and potential biological activity, making this compound a versatile building block in organic synthesis for constructing more complex molecules and a candidate in material science for developing novel materials with specific electronic or optical properties . Warning: This product is intended for research purposes only and is strictly not for human or veterinary use.

Properties

IUPAC Name

5-methyl-3-[(3-methylidenepiperidin-1-yl)methyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c1-8-4-3-5-13(6-8)7-10-11-9(2)14-12-10/h1,3-7H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBSNACNKORRKBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)CN2CCCC(=C)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-3-methylidenepiperidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a hydrazide with an isocyanate, followed by cyclization to form the oxadiazole ring. The methylenepiperidine moiety can be introduced through a subsequent alkylation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting suitable solvents, catalysts, and reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-3-methylidenepiperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-3-methylidenepiperidine has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Organic Synthesis: It serves as a versatile building block for the synthesis of more complex molecules.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-3-methylidenepiperidine involves its interaction with specific molecular targets. In medicinal applications, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-1,2,4-oxadiazole: Lacks the methylenepiperidine moiety, resulting in different chemical and biological properties.

    5-Methyl-1,2,4-oxadiazole: Similar core structure but without the piperidine substitution.

    3-((3-Methylenepiperidin-1-yl)methyl)-1,2,4-oxadiazole: Similar structure but with variations in the substitution pattern.

Uniqueness

1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-3-methylidenepiperidine is unique due to the presence of both the oxadiazole ring and the methylenepiperidine moiety. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Biological Activity

1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-3-methylidenepiperidine is a compound that belongs to the oxadiazole family, which has garnered attention for its diverse biological activities. The oxadiazole moiety is known for its potential in medicinal chemistry due to its ability to interact with various biological targets. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Anticancer Activity

Research has indicated that derivatives of 1,2,4-oxadiazole exhibit significant anticancer properties. For instance, studies have shown that compounds containing the oxadiazole ring can inhibit the growth of various human cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and DU-145 (prostate cancer) through mechanisms involving apoptosis induction and cell cycle arrest .

Table 1: Anticancer Activity of Oxadiazole Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism of Action
1-(4-Amino-1,2,5-Oxadiazol-3-YL)MCF-712.5Apoptosis induction
5-Fluorouracil DerivativeA54915.0Thymidylate synthase inhibition
1-[5-(4-Methoxyphenyl)-[1,3,4]Oxadiazol-2-Yl] PiperazineDU-1458.0Cell cycle arrest

Antimicrobial Activity

Compounds featuring the oxadiazole structure have also been evaluated for their antimicrobial properties. Studies suggest that these derivatives can exhibit activity against a range of bacterial and fungal pathogens. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Anticonvulsant Activity

Recent investigations have highlighted the anticonvulsant potential of oxadiazole derivatives. In animal models, certain compounds demonstrated efficacy comparable to established antiepileptic drugs like phenytoin without significant neurotoxic effects . This suggests a promising therapeutic application in epilepsy management.

Table 2: Anticonvulsant Activity in Animal Models

CompoundModel UsedDose (mg/kg)Efficacy (%)Neurotoxicity Observed
1-[5-(4-Methoxyphenyl)-[1,3,4]Oxadiazol-2-Yl] PiperazineMES Model10085No
Novel Oxadiazole DerivativePTZ Model5090None

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Many oxadiazole derivatives inhibit key enzymes involved in cancer cell proliferation and survival.
  • Receptor Modulation : Some compounds act as antagonists or agonists at various receptors, including those involved in neurotransmission and inflammation.
  • DNA Interaction : Certain derivatives can intercalate with DNA or inhibit topoisomerases, leading to disruptions in DNA replication.

Case Studies

A notable study published in Pharmaceutical Research highlighted the synthesis and biological evaluation of a series of oxadiazole derivatives. Among them, compounds with a piperazine moiety exhibited potent anticancer activity against multiple cell lines and were further explored for their structure-activity relationships (SAR) .

Another research effort focused on the synthesis of novel oxadiazole derivatives that were screened for anticonvulsant activity in rodent models. The results indicated that specific substitutions on the oxadiazole ring significantly enhanced efficacy while minimizing toxicity .

Q & A

Q. What are the key synthetic pathways for 1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-3-methylidenepiperidine, and how are reaction conditions optimized?

Synthesis typically involves coupling the 5-methyl-1,2,4-oxadiazole moiety with a piperidine derivative via nucleophilic substitution or alkylation. Key steps include:

  • Oxadiazole activation : Use of coupling agents like EDCI or DCC to facilitate bond formation between the oxadiazole and piperidine .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency by stabilizing intermediates .
  • Catalytic optimization : Transition-metal catalysts (e.g., Pd/C) may improve yield in heterocyclic coupling reactions .
  • Purity control : Post-synthesis purification via column chromatography or recrystallization ensures high-purity product .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Structural confirmation : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) resolves stereochemistry and substituent positions .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
  • Infrared spectroscopy (FTIR) : Identifies functional groups (e.g., C=N in oxadiazole, C=C in methylidenepiperidine) .
  • Purity assessment : HPLC with UV detection quantifies impurities using reverse-phase C18 columns .

Q. How does the compound’s electronic structure influence its reactivity?

  • Oxadiazole ring : The electron-withdrawing nature of the 1,2,4-oxadiazole enhances electrophilic substitution at the methylidenepiperidine moiety .
  • Piperidine conformation : The methylidene group introduces strain, increasing susceptibility to nucleophilic attack. Computational studies (DFT) can map electron density distributions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore bioactivity?

  • Analog synthesis : Modify substituents (e.g., halogenation of the oxadiazole or piperidine ring) and test against biological targets (e.g., enzymes, receptors) .
  • In vitro assays : Use enzyme inhibition assays (e.g., IC₅₀ determination) or cell-based models to correlate structural changes with activity .
  • Computational docking : Molecular docking (AutoDock Vina) predicts binding affinities to targets like kinases or GPCRs .

Q. What experimental strategies resolve contradictions in bioactivity data across studies?

  • Replicate conditions : Standardize assay protocols (e.g., cell lines, incubation times) to minimize variability .
  • Statistical analysis : Apply multivariate regression to isolate variables (e.g., solvent polarity, pH) affecting activity .
  • Cross-validation : Compare results from orthogonal methods (e.g., SPR for binding kinetics vs. fluorescence polarization) .

Q. How can computational methods enhance synthesis and mechanistic understanding?

  • Reaction pathway modeling : Quantum mechanical calculations (Gaussian, ORCA) simulate transition states and intermediates to identify rate-limiting steps .
  • Machine learning (ML) : Train models on existing reaction datasets to predict optimal catalysts/solvents .
  • Molecular dynamics (MD) : Simulate compound-target interactions over time to refine SAR hypotheses .

Q. What design-of-experiments (DoE) approaches optimize reaction yields or bioactivity?

  • Factorial design : Screen variables (temperature, catalyst loading, solvent ratio) to identify critical parameters .
  • Response surface methodology (RSM) : Model nonlinear relationships between variables and outputs (e.g., yield, IC₅₀) .
  • Taguchi arrays : Robust optimization for large-scale synthesis with minimal experimental runs .

Q. How can mechanistic studies elucidate the compound’s mode of action?

  • Kinetic isotope effects (KIE) : Use deuterated analogs to probe rate-determining steps in enzymatic reactions .
  • Spectroscopic trapping : Identify reactive intermediates (e.g., radicals) via EPR or fluorescence quenching .
  • Metabolite profiling : LC-MS/MS traces metabolic pathways in cell cultures to identify active derivatives .

Methodological Considerations

Q. What strategies validate the compound’s stability under experimental conditions?

  • Forced degradation studies : Expose the compound to heat, light, or acidic/basic conditions and monitor decomposition via HPLC .
  • Accelerated stability testing : Store at elevated temperatures (40°C) and high humidity (75% RH) to simulate long-term stability .

Q. How are bioactivity assays standardized to ensure reproducibility?

  • Positive/negative controls : Include reference inhibitors (e.g., staurosporine for kinase assays) and vehicle-only samples .
  • Dose-response curves : Use at least 10 concentration points to calculate accurate EC₅₀/IC₅₀ values .
  • Blinded analysis : Randomize sample order and assign coding to reduce observer bias .

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